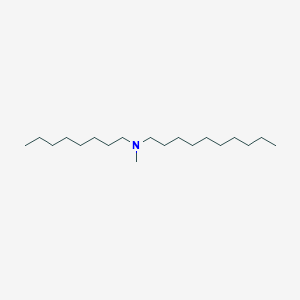
1,1-Diéthoxynonane
Vue d'ensemble
Description
1,1-Diethoxynonane, also known as nonanal diethyl acetal, is an organic compound with the molecular formula C₁₃H₂₈O₂. It is a derivative of nonane, where two ethoxy groups are attached to the first carbon atom. This compound is often used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
1,1-Diethoxynonane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Flavor and Fragrance Industry: Due to its pleasant odor, it is used in the formulation of perfumes and flavoring agents.
Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.
Material Science: It is used in the development of novel materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diethoxynonane can be synthesized through the acetalization of nonanal with ethanol in the presence of an acid catalyst. The reaction typically involves mixing nonanal and ethanol in a molar ratio of 1:2, followed by the addition of a catalytic amount of sulfuric acid. The mixture is then refluxed for several hours until the reaction is complete. The product is purified by distillation.
Industrial Production Methods: In an industrial setting, the production of 1,1-diethoxynonane follows a similar process but on a larger scale. Continuous reactors and distillation columns are used to ensure efficient production and purification. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diethoxynonane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1,1-diethoxynonane can be hydrolyzed back to nonanal and ethanol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize 1,1-diethoxynonane to produce nonanoic acid.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Hydrolysis: Nonanal and ethanol.
Oxidation: Nonanoic acid.
Substitution: Various substituted nonane derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1,1-diethoxynonane depends on the specific reaction it undergoes. For example, during hydrolysis, the compound reacts with water in the presence of an acid or base catalyst, leading to the cleavage of the ethoxy groups and the formation of nonanal and ethanol. In oxidation reactions, the compound is oxidized by an oxidizing agent, resulting in the formation of nonanoic acid.
Comparaison Avec Des Composés Similaires
1,1-Dimethoxynonane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxydecane: Similar structure but with a longer carbon chain.
1,1-Diethoxyheptane: Similar structure but with a shorter carbon chain.
Uniqueness: 1,1-Diethoxynonane is unique due to its specific carbon chain length and the presence of ethoxy groups. This gives it distinct physical and chemical properties compared to its analogs. For instance, the ethoxy groups provide a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications in organic synthesis and industrial processes.
Propriétés
IUPAC Name |
1,1-diethoxynonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMSGTVQHHFVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068976 | |
| Record name | Nonane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54815-13-3 | |
| Record name | 1,1-Diethoxynonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54815-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 1,1-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054815133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonane, 1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxynonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)











